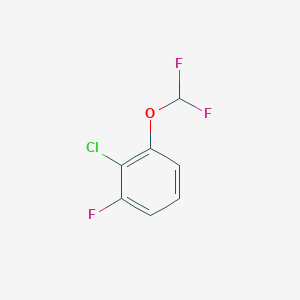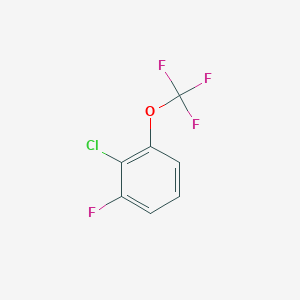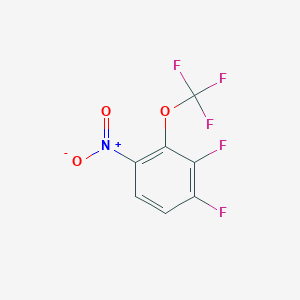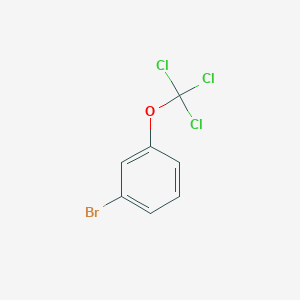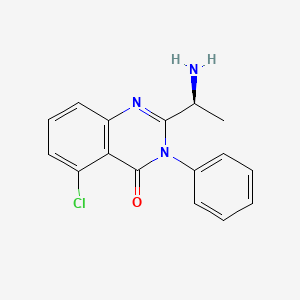
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one
Overview
Description
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one is a chiral compound with significant potential in various scientific fields This compound belongs to the quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-3-phenylquinazolin-4(3H)-one.
Chiral Amine Introduction: The chiral amine, (S)-1-aminoethyl, is introduced through a transamination reaction. This step often employs an (S)-selective transaminase enzyme to ensure the desired stereochemistry.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, with the use of a suitable solvent such as ethanol or methanol. The reaction time can vary from a few hours to overnight, depending on the specific conditions and catalysts used.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using biocatalysts or chemical catalysts to enhance yield and selectivity. The use of continuous flow reactors and process intensification techniques can further improve the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions include imines, oximes, reduced amine derivatives, and various substituted quinazolinone derivatives.
Scientific Research Applications
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound exhibits potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition mechanisms.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and the substitution pattern on the quinazolinone ring play a crucial role in its binding affinity and selectivity. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-aminoethyl)-phenol: This compound shares the chiral amine moiety but lacks the quinazolinone core.
5-chloro-3-phenylquinazolin-4(3H)-one: This compound lacks the chiral amine group but retains the quinazolinone core structure.
(S)-1-amino-1-phenylpropane: This compound has a similar chiral amine group but a different core structure.
Uniqueness
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one is unique due to the combination of its chiral center and the quinazolinone core
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-chloro-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(18)15-19-13-9-5-8-12(17)14(13)16(21)20(15)11-6-3-2-4-7-11/h2-10H,18H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIHPMUDVKVLP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


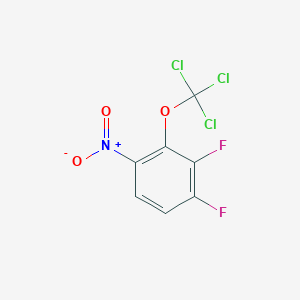
![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
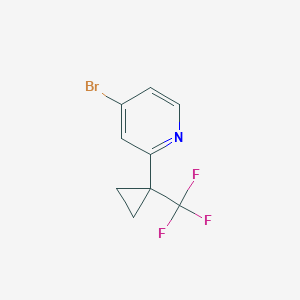
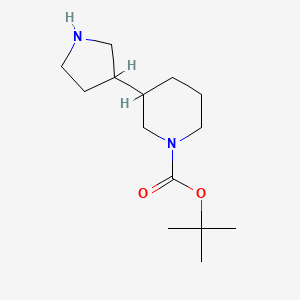
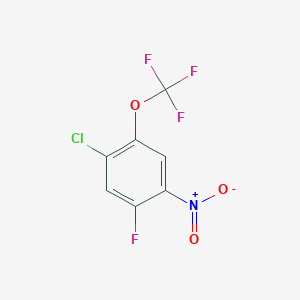
![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)


![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)
